Cas no 19792-91-7 (phenyl sulfamate)

Phenyl sulfamate is an organic sulfamate ester with the chemical formula C6H5NHSO3. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical manufacturing. The compound features a sulfamate functional group bonded to a phenyl ring, offering reactivity suitable for further derivatization. Key advantages include its role in producing sulfonamide-based compounds, which are valuable in medicinal chemistry for their bioactivity. Phenyl sulfamate's stability under controlled conditions and compatibility with various reaction conditions make it a versatile building block. It is also employed in research applications, particularly in studies involving enzyme inhibition and prodrug development, due to its hydrolyzable sulfamate linkage.
phenyl sulfamate structure
phenyl sulfamate structure
Product name:phenyl sulfamate
CAS No:19792-91-7
MF:C6H7NO3S
Molecular Weight:173.18968
CID:1389409
PubChem ID:11030308

phenyl sulfamate 化学的及び物理的性質

名前と識別子

    • Sulfamic acid, phenyl ester
    • Phenyl sulfamate
    • HMS2205G22
    • DTXSID50452510
    • CS-0065216
    • DB-009256
    • CHEMBL24259
    • Sulfamic acid phenyl ester
    • HY-117293
    • SMR000639519
    • Z1255360895
    • AT24286
    • BDBM50098106
    • HMS3328F04
    • phenylsulfamate
    • SCHEMBL605969
    • MLS001106216
    • EN300-1718964
    • XOIYZMDJFLKIEI-UHFFFAOYSA-N
    • 19792-91-7
    • DTXCID90403329
    • phenyl sulfamate
    • インチ: InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)
    • InChIKey: XOIYZMDJFLKIEI-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)OS(=O)(=O)N

計算された属性

  • 精确分子量: 173.01471
  • 同位素质量: 173.01466426g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 77.8Ų

じっけんとくせい

  • PSA: 69.39

phenyl sulfamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1718964-10.0g
phenyl sulfamate
19792-91-7 95%
10.0g
$3767.0 2023-07-06
Enamine
EN300-1718964-0.25g
phenyl sulfamate
19792-91-7 95%
0.25g
$434.0 2023-09-20
Enamine
EN300-1718964-0.05g
phenyl sulfamate
19792-91-7 95%
0.05g
$204.0 2023-09-20
Enamine
EN300-1718964-0.5g
phenyl sulfamate
19792-91-7 95%
0.5g
$684.0 2023-09-20
Enamine
EN300-1718964-5g
phenyl sulfamate
19792-91-7 95%
5g
$2540.0 2023-09-20
A2B Chem LLC
AB07620-10g
Phenyl sulfamate
19792-91-7 95%
10g
$4001.00 2024-04-20
1PlusChem
1P002BNO-250mg
Sulfamic acid, phenyl ester
19792-91-7 95%
250mg
$599.00 2024-06-17
1PlusChem
1P002BNO-2.5g
Sulfamic acid, phenyl ester
19792-91-7 95%
2.5g
$2183.00 2024-06-17
1PlusChem
1P002BNO-10g
Sulfamic acid, phenyl ester
19792-91-7 95%
10g
$4718.00 2024-06-17
1PlusChem
1P002BNO-1g
Sulfamic acid, phenyl ester
19792-91-7 95%
1g
$1145.00 2024-06-17

phenyl sulfamate 関連文献

phenyl sulfamateに関する追加情報

Phenyl Sulfamate (CAS No. 19792-91-7): An Overview of Its Properties, Applications, and Recent Research

Phenyl sulfamate, also known as benzenesulfonamide or C6H7NO3S, is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. With the CAS number 19792-91-7, this compound has garnered significant attention due to its unique properties and potential therapeutic uses. This article provides a comprehensive overview of phenyl sulfamate, including its chemical structure, physical properties, synthesis methods, and recent advancements in research.

Chemical Structure and Physical Properties

Phenyl sulfamate is a white crystalline solid with a molecular weight of 165.18 g/mol. Its chemical formula is C6H7NO3S, indicating the presence of a benzene ring, a sulfonamide group (-SO2NH2), and an additional hydroxyl group. The compound is soluble in water and several organic solvents, making it suitable for various chemical reactions and applications. The melting point of phenyl sulfamate is approximately 150-152°C, and it has a pKa value of around 8.5, reflecting its weakly acidic nature.

Synthesis Methods

The synthesis of phenyl sulfamate can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or an ammonium salt in an aqueous medium. This reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the amine group to form the desired product. Another method involves the reaction of benzenesulfinic acid with urea or thiourea under appropriate conditions. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.

Applications in Chemistry and Biology

Phenyl sulfamate has found numerous applications in both chemistry and biology due to its unique properties. In organic synthesis, it serves as a versatile building block for the preparation of more complex molecules. Its reactivity with various functional groups makes it useful in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, phenyl sulfamate has been used as a catalyst or reagent in several organic transformations, such as Michael additions and Friedel-Crafts reactions.

In the field of biology, phenyl sulfamate has shown promise as a potential therapeutic agent. Recent studies have explored its use as an inhibitor of specific enzymes involved in various biological processes. For example, phenyl sulfamate has been investigated for its ability to inhibit carbonic anhydrase enzymes, which are implicated in conditions such as glaucoma and edema. The compound's ability to selectively target these enzymes without significant side effects makes it an attractive candidate for drug development.

Recent Research Developments

The ongoing research on phenyl sulfamate continues to uncover new insights into its properties and potential applications. A recent study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness as an inhibitor of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and various diseases such as cancer and arthritis. The researchers found that phenyl sulfamate exhibited potent inhibitory activity against MMP-2 and MMP-9, suggesting its potential use in developing new therapeutic strategies for these conditions.

Another area of interest is the use of phenyl sulfamate in nanotechnology applications. Researchers have explored the formation of self-assembled monolayers (SAMs) using phenyl sulfamate on gold surfaces. These SAMs have shown excellent stability and uniformity, making them suitable for various nanoscale devices such as biosensors and drug delivery systems. The ability to control the surface properties through the use of phenyl sulfamate-based SAMs opens up new possibilities for advanced materials science.

Safety Considerations

While phenyl sulfamate is generally considered safe for laboratory use when proper handling procedures are followed, it is important to note that like any chemical compound, it should be handled with care. Users should wear appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound to avoid skin contact or inhalation. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.

Conclusion

Phenyl sulfamate (CAS No. 19792-91-7) is a multifaceted compound with a rich history of research and application across various scientific disciplines. Its unique chemical structure and physical properties make it a valuable reagent in organic synthesis and a promising candidate for therapeutic development. Ongoing research continues to expand our understanding of this compound's potential uses, from enzyme inhibition to nanotechnology applications. As new findings emerge, phenyl sulfamate is likely to play an increasingly important role in advancing scientific knowledge and innovation.

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